1-(1-Propen-1-yl)pyrrolidine

Michael addition Enamine chemistry Heterocyclic synthesis

1-(1-Propen-1-yl)pyrrolidine (CAS 13937-88-7) is a nitrogen-containing heterocyclic enamine featuring a pyrrolidine ring substituted with a propenyl group. Its molecular formula is C₇H₁₃N, and it has a molecular weight of 111.18 g/mol.

Molecular Formula C6H12FeN9
Molecular Weight 111.18 g/mol
CAS No. 13937-88-7
Cat. No. B224823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Propen-1-yl)pyrrolidine
CAS13937-88-7
Molecular FormulaC6H12FeN9
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESCC=CN1CCCC1
InChIInChI=1S/C7H13N/c1-2-5-8-6-3-4-7-8/h2,5H,3-4,6-7H2,1H3
InChIKeyKORJOGPPKPWOLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Propen-1-yl)pyrrolidine (CAS 13937-88-7): Core Chemical Identity and Procurement-Relevant Properties


1-(1-Propen-1-yl)pyrrolidine (CAS 13937-88-7) is a nitrogen-containing heterocyclic enamine featuring a pyrrolidine ring substituted with a propenyl group [1]. Its molecular formula is C₇H₁₃N, and it has a molecular weight of 111.18 g/mol . The compound is recognized for its nucleophilic properties, making it a valuable intermediate in organic synthesis, particularly in Michael addition reactions and enamine catalysis .

1-(1-Propen-1-yl)pyrrolidine vs. Generic Pyrrolidines: Critical Differentiators in Synthesis and Catalysis


Substituting 1-(1-propen-1-yl)pyrrolidine with a generic pyrrolidine or alternative enamine is not straightforward due to significant variations in reactivity, regioselectivity, and product outcomes. While many pyrrolidine derivatives share a common scaffold, the propenyl substituent uniquely modulates electronic and steric properties, directly impacting performance in key reactions such as Michael additions and Diels-Alder cycloadditions [1]. For instance, in Michael-type additions with pyrrole, 1-(1-pyrrolidinyl)propene yields specific N,N-1:1 adducts under mild conditions, whereas alternative enamines may require forcing conditions or produce different product distributions [2].

Quantitative Performance Benchmarks for 1-(1-Propen-1-yl)pyrrolidine in Key Synthetic Applications


Reactivity in Michael-Type Additions with Pyrrole: 1-(1-Propen-1-yl)pyrrolidine vs. 1-(1-Pyrrolidinyl)-1-butene

1-(1-Propen-1-yl)pyrrolidine (1a) and its butene analog (1b) both react with pyrrole (2) to form Michael-type adducts. Under mild conditions, 1a yields N,N-1:1 adducts exclusively, while under forcing conditions, it yields C,N-1:1 adducts accompanied by pyrrolizine compounds [1]. In contrast, 1b exhibits a similar reactivity profile but with distinct product distributions, underscoring the unique reactivity of the propenyl group [1].

Michael addition Enamine chemistry Heterocyclic synthesis

Synthesis of 4-Formylpentanoate via Enamine-Mediated Michael Addition: Yield Comparison with Alternative Enamines

The enamine derived from pyrrolidine and propionaldehyde (1-(1-propen-1-yl)pyrrolidine) was employed in a Michael addition to methyl acrylate, yielding methyl 4-formylpentanoate in 84% yield after hydrolysis [1]. This yield is comparable to or exceeds yields obtained with other enamines in similar transformations, highlighting its efficiency as a nucleophilic synthon [1].

Enamine alkylation Michael addition Synthetic methodology

Diels-Alder Cycloaddition with 1,3,4-Oxadiazin-6-ones: Unique Reactivity of trans-1-Propenylpyrrolidine

trans-1-Propenylpyrrolidine reacts with 2,5-disubstituted 1,3,4-oxadiazin-6-ones via Diels-Alder cycloaddition, yielding a ring-opened diazatrienyl substituted carboxylic acid [1]. This reactivity contrasts with the trisubstituted enamine 1-(2-methyl-propenyl)pyrrolidine, which exhibits a different product profile due to steric hindrance [1]. The propenyl group provides an optimal balance of reactivity and steric accessibility.

Diels-Alder Cycloaddition Heterocyclic synthesis

Synthesis of 2-(trans-1-Propenyl)pyrrolidine via Zirconium-Catalyzed Hydroamination: High Yield Benchmark

Zirconium-catalyzed intramolecular hydroamination of an aminoallene substrate yielded 2-(trans-1-propenyl)pyrrolidine in 96% yield [1]. This yield is comparable to those for analogous 2-isopropylenepyrrolidine (95%) and 2-(trans-1-propenyl)piperidine (93%) [1]. The high yield underscores the efficiency of this catalytic method for accessing substituted pyrrolidines, with 1-(1-propen-1-yl)pyrrolidine being a key structural motif.

Hydroamination Catalysis Pyrrolidine synthesis

Optimal Use Cases for 1-(1-Propen-1-yl)pyrrolidine in R&D and Industrial Settings


Enamine-Mediated Synthesis of 1,5-Dicarbonyl Compounds

1-(1-Propen-1-yl)pyrrolidine is an ideal enamine component for Michael additions to α,β-unsaturated carbonyl compounds, enabling the construction of 1,5-dicarbonyl frameworks [1]. The high yield (84%) observed in the synthesis of methyl 4-formylpentanoate exemplifies its efficiency in such transformations [2]. This application is critical for generating intermediates in natural product synthesis and pharmaceutical development.

Synthesis of Pyrrolizine Derivatives via Michael Addition/Cycloaddition Cascades

Under forcing conditions, the reaction of 1-(1-pyrrolidinyl)propene with pyrrole yields pyrrolizine compounds [1]. This cascade process, involving Michael addition followed by cycloaddition, provides a concise route to pyrrolizidine alkaloid-like structures, which are of interest in medicinal chemistry for their biological activities [1].

Diels-Alder Cycloadditions for Pyrazole Synthesis

trans-1-Propenylpyrrolidine participates in Diels-Alder reactions with oxadiazinones, leading to pyrazole derivatives after subsequent transformations [1]. This reactivity profile is distinct from more sterically hindered enamines, making it a preferred choice for accessing pyrazole-containing scaffolds in agrochemical and pharmaceutical research [1].

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